(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester

概述

描述

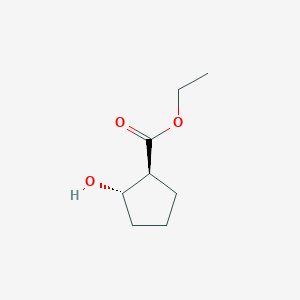

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is an organic compound with a unique structure that includes a cyclopentane ring, a hydroxyl group, and an ester functional group

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with cyclopentanone, which undergoes a series of reactions to introduce the hydroxyl and carboxylic acid groups.

Hydroxylation: Cyclopentanone can be hydroxylated using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to form 2-hydroxycyclopentanone.

Carboxylation: The hydroxylated product is then carboxylated using carbon dioxide (CO2) under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide (NaOH).

Esterification: The final step involves esterification of the carboxylic acid group with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form corresponding halides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under reflux conditions.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

Oxidation: 2-Ketocyclopentanecarboxylic acid ethyl ester.

Reduction: 2-Hydroxycyclopentanol.

Substitution: 2-Chlorocyclopentanecarboxylic acid ethyl ester.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 158.19 g/mol

- IUPAC Name : Ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate

- Purity : ≥95%

- Storage Conditions : -20°C

The compound's structure features a cyclopentane ring with a hydroxyl group and a carboxylate ester, which contributes to its reactivity and utility in synthesis.

Medicinal Chemistry

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester has shown potential in the development of pharmaceuticals. Its structural characteristics allow it to act as a precursor for various bioactive molecules.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of cyclopentanecarboxylic acids exhibit antimicrobial properties. Studies involving this compound have explored its efficacy against specific bacterial strains, demonstrating promising results in inhibiting growth .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Applications in Synthesis:

- Chiral Building Block : The compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

- Functionalization Reactions : It can undergo various functionalization reactions such as oxidation and reduction, making it versatile for synthesizing different chemical entities .

Chiral Catalysis

As a chiral compound, this compound can be employed in chiral catalysis processes. Its ability to facilitate asymmetric reactions enhances the efficiency of producing chiral products.

Example:

In several studies, this compound has been used to catalyze reactions that yield high enantiomeric excesses of desired products, showcasing its effectiveness in promoting chirality in synthetic pathways .

Research and Development

The ongoing research into this compound continues to unveil new applications and enhance existing methodologies.

Future Directions:

- Investigating its role in drug design and development.

- Exploring its potential as a scaffold for novel therapeutic agents.

- Assessing its environmental impact and sustainability in chemical processes.

Summary Table of Applications

作用机制

The compound exerts its effects primarily through interactions with enzymes and receptors that recognize its specific stereochemistry. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and activity.

相似化合物的比较

Similar Compounds

(1R,2R)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester: Similar structure but different stereochemistry.

Cyclopentanecarboxylic acid ethyl ester: Lacks the hydroxyl group.

2-Hydroxycyclopentanone: Lacks the ester group.

Uniqueness

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring chiral purity and specific reactivity.

生物活性

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, also known as ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate, is an organic compound characterized by its unique stereochemistry and functional groups. Its molecular formula is with a molecular weight of approximately 158.2 g/mol. The compound features a cyclopentane ring, a hydroxyl group, and an ester functional group, which contribute to its biological activity and potential applications in various fields such as medicinal chemistry and synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.2 g/mol |

| CAS Number | 122331-03-7 |

| IUPAC Name | Ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The hydroxyl and ester groups are capable of forming hydrogen bonds and engaging in non-covalent interactions, which influence the compound's binding affinity and biological effects.

Enzyme Interactions

This compound serves as a model substrate for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis and hydroxylation. Its structure allows researchers to investigate enzyme specificity and mechanisms in biochemical pathways.

Potential Applications

Synthetic Organic Chemistry : The compound is utilized as a chiral building block in the synthesis of more complex molecules, making it valuable for producing enantiomerically pure compounds.

Biological Research : It can be employed in studies focused on metabolic pathways and enzyme kinetics due to its reactive functional groups.

Medicinal Chemistry : The unique stereochemistry may impart specific biological activities that could be harnessed for therapeutic applications.

Study 1: Enzyme Kinetics

In a study examining the kinetics of ester hydrolysis, this compound was used to analyze the activity of serine hydrolases. The results indicated that the compound exhibited significant substrate specificity towards certain enzymes, highlighting its potential as a tool for studying enzyme mechanisms .

Study 2: Chiral Synthesis

Researchers have reported the successful use of this compound in synthesizing complex natural products through asymmetric synthesis pathways. This study demonstrated that the compound could enhance the yield of desired enantiomers when used as a chiral auxiliary .

Study 3: Pharmacological Screening

A pharmacological screening of various derivatives of this compound revealed promising anti-inflammatory properties. The study found that certain modifications to the ester group improved bioactivity and reduced cytotoxicity in cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1R,2R)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester | Similar structure but different stereochemistry | Varies significantly from (1S,2S) in enzyme interactions |

| Cyclopentanecarboxylic acid ethyl ester | Lacks hydroxyl group | Limited biological activity |

| 2-Hydroxycyclopentanone | Lacks ester group | Different reactivity profile |

属性

IUPAC Name |

ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFIGGNBUOZGAB-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245566 | |

| Record name | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122331-03-7 | |

| Record name | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122331-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。